molecular formula C12H11ClN2O2 B1336866 ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate CAS No. 7510-65-8

ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate

Cat. No.: B1336866
CAS No.: 7510-65-8
M. Wt: 250.68 g/mol
InChI Key: SWCQAAUPCCUXBT-HJWRWDBZSA-N
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Description

Nomenclature and Chemical Classification

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate belongs to the broader class of cyanoacrylate esters, which are characterized by the presence of both cyano and ester functional groups attached to an alkene backbone. The systematic nomenclature reflects several key structural features that define this compound's chemical identity. The base structure derives from 2-propenoic acid, with the ethyl ester functionality providing the characteristic ester linkage. The cyano group at the 2-position and the amino substituent at the 3-position create a highly conjugated system that influences the compound's reactivity profile.

The geometric designation "(2Z)" indicates the spatial arrangement around the carbon-carbon double bond, where the cyano group and the amino substituent are positioned on the same side of the double bond. This stereochemical configuration is crucial for understanding the compound's chemical behavior and reactivity patterns. The 2-chlorophenyl group attached to the amino nitrogen introduces an electron-withdrawing aromatic system that significantly affects the electronic properties of the molecule.

Properties

IUPAC Name

ethyl (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQAAUPCCUXBT-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=CC=C1Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419698
Record name ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate
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URL https://comptox.epa.gov/dashboard/DTXSID00419698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-65-8
Record name NSC405746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Using Piperidine Catalysis

A widely reported method involves the piperidine-catalyzed Knoevenagel condensation between ethyl cyanoacetate and 2-chlorobenzaldehyde or related intermediates. The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions with continuous removal of water to drive the equilibrium toward product formation.

  • Procedure Example :
    In a three-necked flask equipped with a stirrer, thermometer, water separator, and dropping funnel, paraformaldehyde (or formaldehyde source), toluene, and a catalytic amount of piperidine are combined and heated to 80–90 °C. Ethyl cyanoacetate is added dropwise over 60 minutes with stirring. The reaction mixture is refluxed for approximately 6 hours with azeotropic removal of water to yield a polymeric intermediate solution.

  • Key Notes :
    The use of piperidine as a base catalyst facilitates the condensation, while the removal of water via a Dean-Stark apparatus shifts the reaction equilibrium toward the cyanoacrylate product.

Oligomer Formation and Depolymerization

The initial product often forms as an oligomeric or polymeric cyanoacrylate, which requires depolymerization to obtain the monomeric this compound.

  • Depolymerization Process :
    The oligomeric solid gel is dissolved in a solvent such as dichloromethane and passed through an acidic resin column (e.g., MP-SO3H resin) to remove catalyst residues and impurities. The purified oligomer solution is then subjected to vacuum distillation with additives such as hydroquinone and phosphorus pentoxide to prevent premature polymerization during distillation.

  • Vacuum Distillation Conditions :
    The depolymerization is conducted under reduced pressure (e.g., 400 Pa) and elevated temperatures (170–200 °C) to break down the oligomer into the monomeric form. Careful control of temperature and vacuum is critical to avoid polymerization during distillation.

Purification and Stabilization

Post-distillation, the crude monomer is further purified by fractional vacuum distillation to enhance purity (up to 98–99% by GC analysis). Stabilizers such as resorcinol, hydroquinone, and boron trifluoride complexes are added to inhibit polymerization and improve storage stability.

Additive Function
Hydroquinone (HQ) Polymerization inhibitor
Phosphorus pentoxide (P2O5) Dehydrating agent, removes moisture
Resorcinol Stabilizer, prevents polymerization
Boron trifluoride diethyl ether complex Polymerization stopper during distillation

Alternative Synthetic Routes

Research literature also reports regioselective coupling reactions involving ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines to yield related amino-substituted cyanoacrylates, which could be adapted for the synthesis of this compound. However, the Knoevenagel condensation remains the most established and scalable method.

Summary Table of Preparation Parameters

Step Conditions/Materials Notes
Condensation Ethyl cyanoacetate, 2-chlorobenzaldehyde, piperidine catalyst, toluene solvent, 80–90 °C reflux Water removal via Dean-Stark trap essential
Oligomer isolation Evaporation of solvent, formation of solid gel Intermediate oligomer before depolymerization
Purification MP-SO3H resin column chromatography Removes catalyst and impurities
Depolymerization Vacuum distillation at 170–200 °C, 400 Pa, with HQ and P2O5 Prevents polymerization during monomer recovery
Final purification Fractional vacuum distillation Achieves >98% purity
Stabilization Addition of resorcinol, boron trifluoride complex Enhances monomer stability

Research Findings and Observations

  • The use of piperidine as a catalyst is critical for efficient Knoevenagel condensation and high yield of the cyanoacrylate intermediate.
  • Depolymerization under vacuum with stabilizers prevents premature polymerization, a common challenge in cyanoacrylate monomer preparation.
  • Purification steps involving acidic resin columns and fractional distillation significantly improve product purity and reduce polymeric impurities.
  • The predicted physical properties of this compound include a melting point around 122 °C and boiling point near 366.6 °C at atmospheric pressure, indicating thermal stability suitable for vacuum distillation processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medical Applications

1.1 Surgical Adhesives
Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate is primarily utilized as a surgical adhesive. Its rapid polymerization upon contact with moisture allows it to effectively seal wounds and adhere tissues during surgical procedures. This property makes it an alternative to traditional sutures and staples, particularly in minimally invasive surgeries. Studies have demonstrated its effectiveness in wound closure, showcasing strong bonding capabilities and minimal histotoxicity compared to other cyanoacrylate derivatives .

1.2 Drug Delivery Systems
The compound has also been investigated for its potential in drug delivery systems. Its ability to form stable polymers can encapsulate drugs, allowing for controlled release in therapeutic applications. Research indicates that this compound can be used in developing nanoparticles for targeted drug delivery, particularly in cancer therapies .

1.3 Tissue Engineering
In tissue engineering, this cyanoacrylate derivative serves as a scaffold material due to its biocompatibility and mechanical strength. It facilitates the attachment and growth of cells, promoting tissue regeneration. Studies have highlighted its role in bone grafting procedures where it helps bond graft materials to host tissues .

Industrial Applications

2.1 Adhesive Technologies
this compound is widely used in various industrial adhesive applications. Its rapid curing time and strong bonding characteristics make it ideal for assembling components in industries such as automotive, aerospace, and electronics. The adhesive forms a durable bond between diverse materials including plastics, metals, and wood .

2.2 Packaging and Labeling
In packaging, this compound is utilized for sealing packages due to its strong adhesion properties and quick curing time. It is also employed in labeling applications where precise adhesion is required without the need for mechanical fasteners .

Case Studies

Study Application Findings
Histotoxicity StudySurgical AdhesiveDemonstrated minimal histotoxic effects compared to other cyanoacrylates; effective in bone grafting .
Drug Delivery ResearchNanoparticle DevelopmentShowed promise in encapsulating therapeutic agents for controlled release; potential in cancer treatment .
Industrial Adhesive EvaluationManufacturing ProcessesHighlighted advantages over traditional mechanical fasteners; improved assembly efficiency .

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate involves the interaction of its functional groups with target molecules. The cyanoacrylate group is known for its rapid polymerization in the presence of moisture, forming strong adhesive bonds. The chlorophenyl group can enhance the compound’s reactivity and interaction with specific molecular targets, potentially influencing biological pathways and processes.

Biological Activity

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate, a compound with the chemical formula C12_{12}H11_{11}ClN2_2O2_2, has garnered attention in various fields of research due to its potential biological activities. This article explores its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyanoacrylate moiety, which is known for its strong adhesive properties. The presence of a chlorophenyl group enhances its biological activity by potentially interacting with various cellular targets. The molecular structure can be depicted as follows:

  • Molecular Formula : C12_{12}H11_{11}ClN2_2O2_2
  • CAS Number : 7510-65-8

This compound exhibits its biological effects primarily through the following mechanisms:

  • Covalent Bond Formation : The compound can form strong covalent bonds with amino acids in proteins, which may lead to enzyme inhibition or alteration of protein function.
  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, likely due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways in bacteria.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival .

1. Antimicrobial Studies

A study highlighted the efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

2. Cancer Treatment Research

In a randomized controlled trial (the SUPPORT trial), this compound was evaluated for its effectiveness in treating painful rhagades induced by cetuximab in head and neck cancer patients. The primary endpoint was pain intensity measured using a visual analogue scale (VAS). Results indicated a significant reduction in pain levels compared to standard treatments:

Treatment GroupPain Reduction (VAS Score Change)
Ethyl Cyanoacrylate-4.5
Standard Treatment-1.8

This suggests that this compound may provide superior pain relief in this context .

Future Research Directions

Further investigations are warranted to elucidate the precise molecular targets and pathways affected by this compound. Potential research avenues include:

  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific enzymes or receptors.
  • Clinical Trials : Expanding clinical trials to assess efficacy across different cancer types and conditions.
  • Formulation Development : Exploring formulations that enhance the bioavailability and therapeutic effects of this compound.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Substituent position and electronegativity significantly alter properties:

Compound Substituent Key Effects Reference
Ethyl (2Z)-3-[(4-fluorophenyl)amino]-2-cyanoacrylate 4-Fluoro Enhanced metabolic stability due to fluorine’s electronegativity; reduced steric hindrance .
Ethyl (2Z)-3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoacrylate 2-Chloro, 4-Fluoro Synergistic electronic effects improve binding to hydrophobic enzyme pockets .
Ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-cyanoacrylate 3,4-Difluoro Increased lipophilicity and blood-brain barrier penetration .
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate 2-Bromo Higher molar refractivity and polarizability due to bromine’s size .

Key Insight : Fluorine and chlorine at ortho positions enhance target specificity, while bromine increases steric bulk for distinct biological interactions .

Ester Group Modifications

Replacing the ethyl ester with methyl or aryl groups alters reactivity and pharmacokinetics:

Compound Ester Group Key Effects Reference
Methyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate Methyl Faster hydrolysis rates in vivo due to smaller ester size; shorter half-life .
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate Methyl, Phenylsulfonyl Sulfonyl group enhances acidity and hydrogen-bonding capacity .

Key Insight : Ethyl esters generally offer better stability than methyl analogs, making them preferable for sustained-release applications .

Functional Group Additions or Replacements

The cyano group’s presence or substitution critically impacts biological activity:

Compound Functional Group Key Effects Reference
Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate Dual cyano groups Enhanced electrophilicity for covalent binding to cysteine residues in enzymes .
Ethyl 2-cyano-3-(2-methylphenyl)acrylate Methyl instead of cyano Reduced reactivity but improved solubility in nonpolar solvents .

Key Insight: Cyano groups enhance reactivity but may reduce solubility, necessitating structural trade-offs for specific applications .

Geometric Isomerism (Z vs. E Configuration)

The Z-configuration in the target compound distinguishes it from E-isomers:

  • Z-Isomers : Planar geometry facilitates π-π stacking with aromatic residues in proteins .
  • E-Isomers: Non-planar structures reduce binding affinity but improve membrane permeability .

Reactivity and Stability

  • Hydrolytic Stability : Ethyl esters with electron-withdrawing substituents (e.g., -Cl, -F) resist hydrolysis better than unsubstituted analogs .
  • Thermal Stability : Fluorinated derivatives exhibit higher decomposition temperatures due to strong C-F bonds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate derivatives are prepared by reacting cyanoacrylate precursors with substituted phenylamines in dichloromethane (CH₂Cl₂) under reflux, followed by triethylamine (Et₃N) catalysis. Reaction time (4–6 hours) and temperature (reflux conditions) are critical for yield optimization .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography with ethyl acetate/light petroleum (1:6) as eluent .

Q. How is the stereochemical configuration (Z/E) of the cyanoacrylate double bond confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, bond lengths (e.g., C13–N1 = 1.344 Å) and torsion angles in the crystal lattice distinguish Z/E isomers. The (Z)-configuration is confirmed by the planar arrangement of the aminoacrylate moiety and dihedral angles between aromatic groups .
  • Alternative Techniques : NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT) can support SC-XRD findings .

Q. What analytical techniques are used to characterize purity and structural integrity?

  • Core Methods :

  • HPLC/GC-MS : Quantify purity and detect byproducts.
  • FT-IR : Identify functional groups (e.g., cyano stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
  • ¹H/¹³C NMR : Assign signals for the 2-chlorophenyl group (δ ~7.2–7.5 ppm) and ethyl ester (δ ~1.3–4.3 ppm) .

Advanced Research Questions

Q. How does the electron-withdrawing 2-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Mechanistic Insight : The chloro substituent enhances electrophilicity at the α-carbon of the cyanoacrylate, facilitating nucleophilic attacks (e.g., by amines or thiols). DFT studies show reduced LUMO energy at the α-carbon due to resonance stabilization from the chlorine atom .
  • Experimental Design : Perform kinetic studies under varying solvents (polar vs. nonpolar) and nucleophiles (e.g., aniline vs. thiourea) to quantify reaction rates .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of cyanoacrylate derivatives?

  • Data Analysis :

Dose-Dependency : Test compound concentrations across a wide range (e.g., 1–100 μM) in antioxidant assays (DPPH/ABTS radical scavenging).

Redox Environment : Assess activity under varying pH and oxidative stress conditions (e.g., H₂O₂ exposure).

Structural Analogues : Compare with derivatives lacking the 2-chlorophenyl group to isolate substituent effects .

Q. How can tautomerism between enamine and Schiff base forms affect pharmacological activity?

  • Structural Dynamics : The enamine form (N–C=C) may tautomerize to a Schiff base (N=C–C) in solution, altering bioactivity. SC-XRD and variable-temperature NMR can track tautomeric equilibria. For example, hydrogen bonding (e.g., C–H⋯O interactions) stabilizes the enamine form in the solid state .
  • Implications : Design stability studies (e.g., accelerated degradation in buffered solutions) to correlate tautomer prevalence with anti-inflammatory efficacy .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Crystallization Issues : Poor solubility in common solvents and polymorphism.
  • Solutions :

  • Use slow evaporation with ethyl acetate/petroleum ether (3:1) at 25°C.
  • Add seed crystals or employ anti-solvent techniques (e.g., dropwise addition of hexane) .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., COX-2 or NF-κB)?

  • Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to active sites (PDB IDs: 5KIR for COX-2).

MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).

  • Validation : Cross-reference with in vitro enzyme inhibition assays .

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